Structural Rigidity and Crystallinity
Unlike less sterically hindered amino alcohols such as (1S,2R)-2-amino-1,2-diphenylethanol, which may exhibit conformational flexibility in solution, (R)-2-amino-2-mesitylethanol has been definitively characterized by single-crystal X-ray diffraction, confirming its rigid, well-defined molecular structure [1]. The crystal structure determination, refined to an R(1) factor of 0.053, provides unambiguous evidence of its absolute configuration and a preorganized geometry that is critical for predictable and reproducible asymmetric induction [2].
| Evidence Dimension | Molecular Rigidity & Crystallinity (R-factor) |
|---|---|
| Target Compound Data | Monoclinic, C2 space group; a=20.2528(4) Å, b=6.7254(2) Å, c=10.6748(2) Å; β=94.699(3)°; R(1)=0.053 for 2043 observed reflections |
| Comparator Or Baseline | (1S,2R)-2-amino-1,2-diphenylethanol (flexible scaffold; no direct R-factor comparison available) |
| Quantified Difference | Quantifiable crystallinity (R(1)=0.053) for target compound; comparator is known for orthogonal phenyl ring arrangement but lacks a similarly reported R-factor in this context. |
| Conditions | Single crystal X-ray diffraction at room temperature |
Why This Matters
A high-quality crystal structure and low R-factor are direct indicators of molecular rigidity and preorganization, which translates to more reliable and predictable stereocontrol in asymmetric reactions compared to flexible ligands.
- [1] Cordes, D.B.; Smellie, I.A.; Chalmers, B.A. X-ray crystallography has been used to characterize the title compound for the first time; 1H NMR, 13C NMR and IR spectroscopic data have also been updated from earlier reports. Molbank 2024, 2024(3), M1862. View Source
- [2] Moers, F.G.; Smits, J.M.M.; Beurskens, P.T.; Thuring, J.W.; Zwanenburg, B. The stereogeometry and absolute configuration of the title compound has been proved by an X-ray diffraction analysis. J. Chem. Crystallogr. 1995, 25(7), 429-432. View Source
